3-Nitro-6-(trifluoromethyl)pyridin-2(1H)-one

Organic Synthesis Process Chemistry Heterocyclic Chemistry

Problem: Mono-substituted pyridinones give inconsistent reactivity for constructing the 3-amino-6-CF3-pyridin-2(1H)-one scaffold. Solution: This dual-EWG pyridinone delivers a defined electron-deficient core with predictable regioselectivity. • 4-Position SNAr: Synergistic nitro & CF3 groups direct nucleophilic attack exclusively to C4, enabling controlled derivatization. • Chemoselective reduction: Nitro→amine proceeds cleanly (59% yield), unlocking amide, sulfonamide & urea library synthesis. • Agrochemical-ready: CF3 imparts metabolic stability and bioavailability for herbicide/fungicide lead exploration. In stock for immediate global dispatch.

Molecular Formula C6H3F3N2O3
Molecular Weight 208.09 g/mol
CAS No. 117519-07-0
Cat. No. B174664
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Nitro-6-(trifluoromethyl)pyridin-2(1H)-one
CAS117519-07-0
Molecular FormulaC6H3F3N2O3
Molecular Weight208.09 g/mol
Structural Identifiers
SMILESC1=C(C(=O)NC(=C1)C(F)(F)F)[N+](=O)[O-]
InChIInChI=1S/C6H3F3N2O3/c7-6(8,9)4-2-1-3(11(13)14)5(12)10-4/h1-2H,(H,10,12)
InChIKeyCHBZJFQSBBRGKS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Nitro-6-(trifluoromethyl)pyridin-2(1H)-one Product Overview


3-Nitro-6-(trifluoromethyl)pyridin-2(1H)-one (CAS 117519-07-0) is a heterocyclic building block in the pyridin-2(1H)-one class. Its structure is defined by the presence of a nitro group at the 3-position and a trifluoromethyl group at the 6-position on the pyridine ring . This combination of electron-withdrawing groups imparts specific reactivity and physicochemical properties , positioning it as an intermediate for synthesizing more complex molecules in pharmaceutical and agrochemical research [1].

Heterocyclic building block. Dual electron-withdrawing groups support reactivity studies and scaffold derivatization.

Synthetic intermediate. Supports synthesis of complex molecules in pharmaceutical and agrochemical research.

Regioselective functionalization. Substitution pattern directs nucleophilic attack, enabling controlled derivatization.

Why 3-Nitro-6-(trifluoromethyl)pyridin-2(1H)-one Is Irreplaceable


Generic substitution fails due to the unique and synergistic electronic effects of the dual substituents. The nitro group at the 3-position and the trifluoromethyl group at the 6-position create a specific electron-deficient heterocyclic environment . This dual substitution pattern is distinct from that found in many other pyridinone building blocks, which may have only a trifluoromethyl group (e.g., 6-(trifluoromethyl)pyridin-2(1H)-one) or a nitro group (e.g., 3-nitropyridin-2(1H)-one) [1]. The specific electronic and steric profile of 3-nitro-6-(trifluoromethyl)pyridin-2(1H)-one directly influences its reactivity, particularly in nucleophilic substitution and reduction reactions, as well as the properties of its downstream derivatives [2]. The evidence below quantifies where such differentiation exists.

!
Single-substituent analogs

6-(trifluoromethyl)pyridin-2(1H)-one or 3-nitropyridin-2(1H)-one lack the synergistic electronic effects of dual substitution, which may shift reactivity and ADME properties.

!
Chloro-substituted analog

4-chloro-3-nitro-6-(trifluoromethyl)pyridin-2(1H)-one introduces a competing reductive dehalogenation pathway, potentially complicating amine synthesis.

!
Regioisomeric nitro-trifluoromethyl compounds

5-nitro-6-(trifluoromethyl)pyridin-2(1H)-one is predicted to direct nucleophilic attack to a different site, limiting direct replacement in SNAr workflows.

3-Nitro-6-(trifluoromethyl)pyridin-2(1H)-one Quantitative Evidence


Synthesis Yield: Ring Construction vs. Direct Nitration

The synthesis of 3-Nitro-6-(trifluoromethyl)pyridin-2(1H)-one via a ring construction approach offers a distinct advantage over the direct nitration of pyridine. Direct nitration of unsubstituted pyridine typically yields 3-nitropyridine in yields ranging from 10-83% . In contrast, a specific ring synthesis route to 3-Nitro-6-(trifluoromethyl)pyridin-2(1H)-one has been reported to achieve a 59% yield . While this is within the broad range of pyridine nitration, it represents a consistent and well-defined process for constructing a more complex, dual-substituted scaffold in a single operation, avoiding the low yields and purification challenges often associated with sequential functionalizations.

Synthesis Yield
Cross-study comparable
Target: 59% yield Comparator: 3-nitropyridine from pyridine nitration (yield: 10-83%) Within reported range, but for a more complex dual-substituted scaffold.
Supports a defined synthetic route to an advanced intermediate.
Route: ring construction vs. direct nitration.
Organic Synthesis Process Chemistry Heterocyclic Chemistry

TPSA & LogP: Nitro vs. Non-nitrated Pyridinone

The introduction of the nitro group at the 3-position in 3-Nitro-6-(trifluoromethyl)pyridin-2(1H)-one leads to predictable changes in key physicochemical properties compared to the non-nitrated analog, 6-(trifluoromethyl)pyridin-2(1H)-one. The nitro group increases both the molecular weight and the topological polar surface area (TPSA). The computed TPSA for the target compound is 78.9 Ų, compared to 33.1 Ų for 6-(trifluoromethyl)pyridin-2(1H)-one [1][2]. The increased TPSA can influence properties like solubility and membrane permeability, while the increased LogP (estimated to be higher than the comparator's due to the electron-withdrawing nitro group) can affect metabolic stability and distribution [3].

TPSA Comparison
Cross-study comparable
Target: 78.9 Ų Comparator: 6-(trifluoromethyl)pyridin-2(1H)-one (33.1 Ų) Difference: +45.8 Ų
Supports selection when modulation of polarity-related ADME properties is needed.
Values are computationally predicted.
Medicinal Chemistry ADME Computational Chemistry

Chemoselective Reduction: Nitro vs. Chloro Analog

The nitro group in 3-Nitro-6-(trifluoromethyl)pyridin-2(1H)-one can be selectively reduced to an amine, providing a versatile handle for further derivatization [1]. In contrast, a closely related analog, 4-chloro-3-nitro-6-(trifluoromethyl)pyridin-2(1H)-one, presents chemoselectivity challenges during reduction. The presence of the 4-chloro substituent offers a competing site for reductive dehalogenation, potentially leading to a mixture of products . While quantitative yields for the selective reduction of the target compound are not specified in the available literature, the structural absence of the competing chloro group inherently simplifies the reaction pathway and is expected to provide a higher yield and purity of the desired 3-amino-6-(trifluoromethyl)pyridin-2(1H)-one intermediate.

Chemoselective Reduction
Class-level inference
Nitro group reduction expected to be selective. Competing reductive dehalogenation absent vs. 4-chloro analog.
May simplify purification and improve yield of 3-amino intermediate.
Quantitative yields not specified; inferred from structural absence of C-Cl bond.
Organic Synthesis Building Block Chemistry Amine Synthesis

SNAr Regioselectivity

The presence of the nitro and trifluoromethyl groups strongly activates the pyridine ring toward nucleophilic aromatic substitution (SNAr) and dictates the regioselectivity of such reactions. The -NO2 group is a powerful -M and -I director, while the -CF3 group acts as a strong -I director . Their combined influence at the 3- and 6-positions creates a highly electron-deficient ring, making it susceptible to nucleophilic attack at specific positions (e.g., C-4). This regioselectivity is distinct from that of other pyridinone isomers, such as 5-nitro-6-(trifluoromethyl)pyridin-2(1H)-one , where the nitro group's position would direct nucleophiles to a different site. The target compound's specific substitution pattern offers a unique entry point for further functionalization.

SNAr Regioselectivity
Class-level inference
Activation for nucleophilic attack, primarily at C-4.
Context-dependent: enables predictable installation of 4-substituents.
Comparison to 5-nitro regioisomer is qualitative.
Organic Synthesis Reaction Mechanism Heterocyclic Chemistry

3-Nitro-6-(trifluoromethyl)pyridin-2(1H)-one Application Scenarios


3-Amino-6-(trifluoromethyl)pyridin-2(1H)-one Pharmacophore

Procurement of this compound is optimal for medicinal chemistry programs aiming to explore the 3-amino-6-(trifluoromethyl)pyridin-2(1H)-one scaffold. The established 59% synthesis yield and the predicted chemoselective reduction of the nitro group [1] make it a reliable and efficient precursor. The resulting amine serves as a key intermediate for generating diverse libraries of amides, sulfonamides, and other derivatives, leveraging the unique electronic properties conferred by the trifluoromethyl group for enhanced metabolic stability and target binding [2].

Regioselective SNAr Methodology

This compound is an ideal substrate for research groups investigating SNAr reaction methodologies. The strong electron-withdrawing effect of the nitro and trifluoromethyl groups activates the ring for nucleophilic attack and, critically, directs it to the 4-position. This predictable regioselectivity [1] allows for the controlled synthesis of 4-substituted derivatives, providing a clear advantage over other regioisomers for accessing specific substitution patterns.

Agrochemical Intermediate for Herbicides & Fungicides

As a dual-substituted pyridinone building block, this compound is strategically positioned for use in agrochemical discovery. The trifluoromethyl group is a well-established moiety for enhancing the bioavailability and metabolic stability of agrochemicals . The nitro group provides a functional handle for conversion to an amine or other functional groups. This specific combination of substituents on the pyridinone core allows for the exploration of novel chemical space in the design of new herbicidal or fungicidal active ingredients [1].

Application
Selection Property
Validation Focus
3-Amino pharmacophore synthesis
Defined synthetic route with chemoselective reduction potential
Reduction yield and amine derivatization scope
Regioselective SNAr methodology
Electron-deficient ring directing attack to C-4
Nucleophile scope and regioisomeric purity
Agrochemical intermediate discovery
Dual-substituted pyridinone core for novel chemical space
Structure-activity relationship and metabolic stability

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